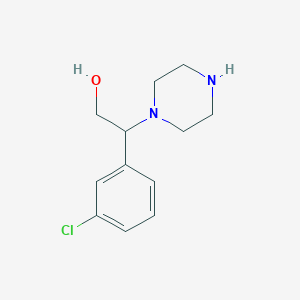

2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-2-piperazin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTOJOVMCKDLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CO)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a piperazine ring and a chlorophenyl group. The focus of this article is to explore the biological activity of this compound, emphasizing its efficacy against various biological targets, including cancer cells and infectious agents.

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 240.73 g/mol

- CAS Number : 1183442-35-4

- Purity : Minimum purity of 95% .

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Anticancer Activity : Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting poly (ADP-ribose) polymerase (PARP) have demonstrated the ability to inhibit cancer cell proliferation effectively. The compound was found to enhance cleavage of PARP1 and increase the activity of CASPASE 3/7, essential for apoptosis in cancer cells .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro studies indicate that piperazine derivatives can selectively inhibit the growth of Chlamydia species, suggesting a pathway for developing new antibiotics .

Efficacy Against Cancer Cells

A study evaluated the efficacy of related compounds against human breast cancer cells, reporting an IC50 value of 18 μM for a similar piperazine derivative . The results indicated that these compounds could inhibit PARP1 activity significantly, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

Research demonstrated that certain piperazine derivatives exhibited selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 μg/mL to 64 μg/mL . This highlights the potential of these compounds in treating infections caused by resistant bacterial strains.

Case Study 1: Cancer Treatment

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of a piperazine derivative similar to this compound. The study found that at concentrations above 10 µM, there was a marked increase in cell death compared to untreated controls, supporting the compound's role as a potential chemotherapeutic agent.

Case Study 2: Antichlamydial Activity

Another study focused on the antichlamydial activity of piperazine-based compounds. The results indicated that certain derivatives could significantly reduce chlamydial inclusion numbers in infected cells, suggesting their utility as novel treatments for chlamydial infections .

Data Summary

Aplicaciones Científicas De Investigación

Pharmacological Studies

2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol has been explored for its potential therapeutic effects, particularly in the realm of psychopharmacology. Compounds with similar piperazine structures are often investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that compounds structurally related to this compound showed significant improvement in depressive behaviors, suggesting a potential role in developing new antidepressants .

Antipsychotic Properties

The compound may also possess antipsychotic properties due to its ability to interact with dopamine receptors. A series of experiments conducted on similar piperazine derivatives revealed their efficacy in reducing symptoms associated with psychotic disorders, such as schizophrenia .

Neuroprotective Effects

Recent studies have suggested that certain piperazine derivatives can offer neuroprotective benefits, possibly through antioxidant mechanisms. This application is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role .

Synthesis and Chemical Development

The synthesis of this compound serves as a model for developing new synthetic pathways for similar compounds. Understanding the synthesis process can lead to the discovery of novel derivatives with enhanced biological activity or reduced side effects.

Comparación Con Compuestos Similares

Key Findings :

- The 3-chlorophenyl group in Trazodone enhances serotonin reuptake inhibition, while 4-chloro derivatives (e.g., ) may exhibit altered receptor selectivity .

- Electron-withdrawing groups (e.g., Cl) improve metabolic stability compared to electron-donating groups (e.g., OCH₃) .

Functional Group Modifications

Replacing the ethanol hydroxyl group with other functionalities alters solubility and target interactions:

Key Findings :

- The hydroxyl group in the target compound enables hydrogen bonding with targets like serotonin receptors, whereas the ketone in may limit such interactions .

- Ethanol derivatives generally exhibit higher aqueous solubility than ethanone or ethylamine analogs .

Core Structure Differences

Modifications to the central scaffold diversify pharmacological profiles:

Key Findings :

- Quinoline derivatives (e.g., D8) show distinct π-π stacking interactions due to the planar aromatic system, enhancing binding to hydrophobic enzyme pockets .

- Triazole-thiones () exhibit higher synthetic yields (82%) compared to ethanol-based analogs (36–57%), likely due to improved reaction kinetics .

Métodos De Preparación

Alkylation of Piperazine with Halogenated Chlorophenyl Precursors

One common approach involves reacting piperazine with a halogenated (chlorinated) phenyl-substituted alkyl halide under basic conditions to form the piperazinyl ethan-1-ol derivative.

- Reaction Conditions : Typically, the reaction is conducted in an inert solvent such as ethanol or t-butanol, with a base such as potassium t-butoxide or sodium hydride to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.

- Temperature Control : The reaction temperature is maintained between 45°C and 80°C to optimize yield and minimize side reactions.

- Example : In a patent method, 4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl ethanol was reacted with alkali metal haloacetates in t-butanol with potassium t-butoxide as base, gradually adding sodium chloroacetate at controlled intervals under nitrogen atmosphere to form the desired product with high purity.

Hydrolysis of Nitrile Intermediates

Another advanced method involves the synthesis of a nitrile intermediate followed by hydrolysis to the corresponding ethan-1-ol acid or alcohol.

- Nitrile Formation : Starting from 1-[(4-chlorophenyl)phenylmethyl]-piperazine, reaction with 2-haloethoxyacetonitrile in the presence of sodium carbonate and potassium iodide in n-butanol at reflux yields the nitrile intermediate.

- Hydrolysis Step : This nitrile intermediate is hydrolyzed under acidic or basic aqueous-alcoholic conditions to yield the hydroxy acid, which can then be converted to the ethan-1-ol derivative.

- Advantages : This method provides better yields (up to 60-65%) compared to direct alkylation approaches and allows for preparation of optically active forms via resolution techniques.

Reduction of Keto or Aldehyde Precursors

In some synthetic routes, a keto or aldehyde intermediate bearing the chlorophenyl and piperazine substituents is reduced to the corresponding ethan-1-ol.

- Reducing Agents : Sodium borohydride or lithium aluminum hydride are commonly used to reduce carbonyl groups selectively.

- Reaction Conditions : Typically carried out in protic solvents like methanol or ethanol at low temperatures to control reaction rates and prevent over-reduction.

- Outcome : This method allows for stereoselective formation of the hydroxyl group and can be adapted to produce enantiomerically enriched products.

- The stepwise addition of sodium chloroacetate and potassium t-butoxide under nitrogen atmosphere in t-butanol significantly improves reaction control and product purity, minimizing side reactions and decomposition.

- Hydrolysis of nitrile intermediates in either acidic or basic media provides a versatile route to the target compound and its derivatives, with the ability to isolate optically active isomers by resolution of racemic intermediates.

- The choice of solvent and temperature critically influences the reaction rate and yield; reflux conditions in n-butanol or ethanol are commonly optimal.

- The presence of catalytic amounts of potassium iodide accelerates the nucleophilic substitution reaction in nitrile formation.

The preparation of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is effectively achieved by methods involving alkylation of piperazine with chlorophenyl-containing haloacetates or via nitrile intermediates followed by hydrolysis. The nitrile hydrolysis approach offers superior yields and the possibility of obtaining optically active forms. Careful control of reaction conditions, reagent addition, and purification steps are essential to optimize yield and product purity.

Q & A

Q. What biochemical assays are used to evaluate receptor binding affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.